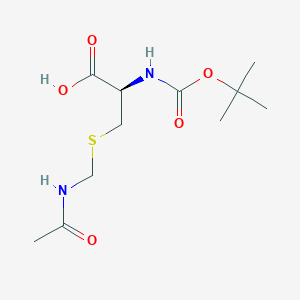

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCTYBOTPCIHTG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173430 | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-37-3 | |

| Record name | S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH), a critical building block in peptide synthesis and drug development. The acetamidomethyl (Acm) group offers stable protection for the cysteine thiol, while the tert-butoxycarbonyl (Boc) group safeguards the α-amino group, allowing for controlled and site-specific modifications in complex synthetic pathways.[1] This guide details a reliable one-pot synthesis protocol, purification methodologies, and characterization data.

I. Overview of the Synthetic Pathway

The synthesis of Boc-Cys(Acm)-OH is typically achieved through a two-step, one-pot procedure. The first step involves the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide to form the intermediate S-acetamidomethyl-L-cysteine. This is immediately followed by the N-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Synthetic pathway for Boc-Cys(Acm)-OH.

II. Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of S-protected cysteine derivatives and subsequent N-Boc protection.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) |

| L-Cysteine Hydrochloride Monohydrate | 175.63 |

| N-(hydroxymethyl)acetamide | 89.09 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Dioxane | - |

| Water (deionized) | - |

| Ethyl Acetate | - |

| Hexanes | - |

| Brine Solution | - |

Procedure

-

S-Alkylation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and N-(hydroxymethyl)acetamide (1.1 eq) in deionized water.

-

Cool the solution to 0-5 °C using an ice bath.

-

The reaction is allowed to proceed at room temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

-

N-Boc Protection:

-

To the aqueous solution containing the S-acetamidomethyl-L-cysteine intermediate, add dioxane.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the mixture and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Extraction:

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or semi-solid.

-

-

Purification by Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a non-polar solvent such as hexanes or pentane dropwise until the solution becomes cloudy.

-

Allow the solution to stand at a cool temperature (e.g., 4 °C) to induce crystallization.

-

Collect the white crystalline solid by filtration, wash with cold non-polar solvent, and dry under vacuum.

-

Caption: Experimental workflow for the one-pot synthesis of Boc-Cys(Acm)-OH.

III. Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis of Boc-Cys(Acm)-OH.

| Parameter | Typical Value |

| Yield | 75-90% |

| Purity (HPLC) | ≥98%[2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 103-117 °C[2] |

| Optical Rotation | [α]²⁰/D -36.5 ± 1.5° (c=1 in H₂O) |

| Molecular Formula | C₁₁H₂₀N₂O₅S |

| Molecular Weight | 292.35 g/mol |

IV. Conclusion

The one-pot synthesis of this compound is an efficient and reliable method for producing this essential amino acid derivative. The protocol outlined in this guide, coupled with careful experimental technique and purification, can consistently yield a high-purity product suitable for demanding applications in peptide synthesis, drug discovery, and bioconjugation. The dual protection strategy offered by the Boc and Acm groups provides researchers with a versatile tool for the controlled construction of complex peptides and other biologically active molecules.[1][3]

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Cys(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal protected amino acid derivative indispensable in modern peptide synthesis.[1][2] Its unique dual-protection scheme, featuring an acid-labile Boc group on the α-amino function and a selectively removable Acm group on the thiol side chain, offers strategic advantages in the synthesis of complex peptides, particularly those containing disulfide bridges.[3] This technical guide provides a comprehensive overview of the chemical properties, stability profile, and handling protocols for Boc-Cys(Acm)-OH, aimed at researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white to off-white crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine | [5] |

| Synonyms | Boc-S-acetamidomethyl-L-cysteine, N-Boc-S-acetamidomethyl-L-cysteine | [6] |

| CAS Number | 19746-37-3 | [5] |

| Molecular Formula | C11H20N2O5S | [5][7] |

| Molecular Weight | 292.35 g/mol | [7] |

| Melting Point | 111-114 °C | [8] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in methanol and DMF. | [8] |

| Optical Rotation | [α]20/D −36.5±1.5°, c = 1% in H2O | |

| Storage | 2-8 °C, sealed in a dry environment. | [4][8] |

Spectroscopic Data

While specific spectra are often proprietary to the manufacturer, the following provides an overview of the expected spectroscopic characteristics for Boc-Cys(Acm)-OH.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the acetamidomethyl group (a singlet for the methyl protons and signals for the methylene protons), and the cysteine backbone (α-CH and β-CH2 protons).[4] The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cysteine backbone and the Acm protecting group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of Boc-Cys(Acm)-OH will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the carbamate and amide groups.

-

C=O stretching from the urethane, carboxylic acid, and amide functionalities.

-

C-H stretching from the aliphatic parts of the molecule.

-

S-C stretching vibrations.

Many suppliers confirm the identity of their product by stating that the IR spectrum "passes test," indicating it matches a reference spectrum.

Stability Profile

The stability of Boc-Cys(Acm)-OH is a critical factor in its storage and application in peptide synthesis. The stability is largely dictated by the lability of the Boc and Acm protecting groups under different chemical conditions.

3.1. Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable under neutral and basic conditions but is readily cleaved by strong acids. In solid-phase peptide synthesis (SPPS), the Boc group is typically removed at each cycle using moderately strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).

3.2. Stability of the Acm Protecting Group

The acetamidomethyl (Acm) group is stable to the acidic conditions used for Boc removal and the basic conditions sometimes employed in peptide synthesis.[9] This orthogonality is a key feature that allows for the synthesis of peptides with multiple disulfide bonds. The Acm group is also stable to the final cleavage from most resins when using strong acids like hydrogen fluoride (HF), although prolonged exposure to strong acids in the presence of scavengers like thioanisole may lead to partial removal. The Acm group is specifically removed under oxidative conditions or by treatment with heavy metal salts.

3.3. pH and Thermal Stability

Experimental Protocols

The following sections provide detailed methodologies for the key chemical manipulations involving Boc-Cys(Acm)-OH.

4.1. Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc group, a standard step in Boc-based solid-phase peptide synthesis.

-

Reagents and Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., anisole, thioanisole, or triisopropylsilane (TIS), depending on the peptide sequence)

-

Reaction vessel with a filter

-

-

Procedure:

-

Swell the Boc-protected peptide-resin in DCM in the reaction vessel.

-

Drain the DCM.

-

Prepare the deprotection solution, typically 25-50% TFA in DCM. Add scavengers as needed (e.g., 1-5%) to prevent side reactions with sensitive amino acids.

-

Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc byproducts.

-

Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or N-methylmorpholine (NMM) in DMF before the next coupling step.

-

4.2. Acm Group Deprotection and Disulfide Bond Formation

The removal of the Acm group is a critical step for the formation of disulfide bridges. Several methods are available, each with its own advantages and potential side reactions.

4.2.1. Iodine-Mediated Deprotection and Oxidation

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bond.

-

Reagents and Materials:

-

Acm-protected peptide

-

Iodine (I₂)

-

Solvents such as aqueous acetic acid, methanol, or a mixture of DMF/water.

-

Ascorbic acid or sodium thiosulfate solution for quenching.

-

-

Procedure (in solution):

-

Dissolve the Acm-protected peptide in a suitable solvent (e.g., 80% aqueous acetic acid) at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization.

-

Slowly add a solution of iodine (typically 10-50 fold molar excess over the peptide) in the same solvent with stirring.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.

-

The crude cyclized peptide can then be purified by preparative HPLC.

-

Caption: Workflow for Iodine-Mediated Acm Deprotection and Cyclization.

4.2.2. Mercury(II) Acetate Mediated Deprotection

This method removes the Acm group to yield a free thiol, which can then be oxidized to a disulfide in a separate step. This method is effective but involves highly toxic mercury salts.

-

Reagents and Materials:

-

Acm-protected peptide

-

Mercury(II) acetate (Hg(OAc)₂)

-

Aqueous acetic acid

-

β-mercaptoethanol

-

-

Procedure:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid.

-

Adjust the pH to 4.0 with glacial acetic acid.

-

Add 1.0 equivalent of mercury(II) acetate per Acm group.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add an excess of β-mercaptoethanol to precipitate the mercury as mercury mercaptide.

-

Remove the precipitate by centrifugation or filtration.

-

The peptide with the free thiol can then be purified or subjected to oxidation.

-

4.2.3. Silver(I) Tetrafluoroborate Mediated Deprotection

Similar to the mercury(II) acetate method, this protocol uses a heavy metal salt to remove the Acm group, yielding a free thiol. It also requires careful handling due to the toxicity of silver salts.

-

Reagents and Materials:

-

Acm-protected peptide

-

Silver(I) tetrafluoroborate (AgBF₄) or Silver(I) trifluoromethanesulfonate (AgOTf)

-

Trifluoroacetic acid (TFA)

-

Anisole (scavenger)

-

Dithiothreitol (DTT)

-

-

Procedure:

-

Dissolve the Acm-protected peptide in cold TFA containing anisole.

-

Add a large excess (e.g., 20 equivalents) of the silver salt.

-

Stir the reaction at low temperature (e.g., 4 °C) for 1-2 hours.

-

Precipitate the peptide-silver salt with cold diethyl ether.

-

Treat the precipitate with a solution of DTT in aqueous acetic acid to remove the silver ions and generate the free thiol.

-

The deprotected peptide can then be purified.

-

4.2.4. On-Resin Deprotection with N-Chlorosuccinimide (NCS)

This method allows for the deprotection of Acm and disulfide bond formation directly on the solid support, which can simplify the work-up procedure.

-

Reagents and Materials:

-

Peptidyl-resin with Cys(Acm) residues

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Treat the resin with a solution of NCS (typically 3 equivalents) in DMF for a short period (e.g., 2 x 3.5 minutes).

-

Wash the resin thoroughly with DMF.

-

The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail.

-

Caption: On-Resin Acm Deprotection and Cyclization with NCS.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of the Acm group, potentially leading to impurities in the final peptide product. Understanding these side reactions is crucial for optimizing the synthesis strategy.

5.1. Iodination of Tyrosine and Tryptophan

When using iodine for Acm deprotection, the electron-rich aromatic side chains of tyrosine and tryptophan residues are susceptible to iodination.

-

Mitigation:

-

Use the minimum necessary excess of iodine.

-

Carefully monitor the reaction time and quench the reaction promptly upon completion.

-

Perform the reaction in aqueous acetic acid, which is reported to suppress iodination compared to other solvents.

-

5.2. Oxidation of Methionine

The thioether side chain of methionine can be oxidized to methionine sulfoxide by iodine.

-

Mitigation:

-

If oxidation occurs, the sulfoxide can often be reduced back to methionine in a separate step using reagents like N-methylmercaptoacetamide.

-

5.3. S->O Acm Shift

In peptides with a high content of serine or threonine, an intramolecular transfer of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby serine or threonine has been observed, particularly when using heavy metal-based deprotection methods.

-

Mitigation:

-

The use of scavengers such as glycerol has been shown to be effective in minimizing this side reaction.

-

5.4. Disulfide Scrambling

For peptides containing multiple cysteine residues, there is a risk of forming incorrect disulfide bonds (disulfide scrambling) if multiple Acm groups are removed simultaneously without directing the oxidation.

-

Mitigation:

-

Employing an orthogonal protection strategy, where different cysteine pairs are protected with groups that can be removed under different conditions (e.g., Acm and Trt), allows for the regioselective formation of disulfide bonds.

-

Caption: Acm Deprotection Side Reactions and Mitigation Strategies.

Conclusion

Boc-Cys(Acm)-OH is a cornerstone for the synthesis of complex peptides, offering a robust and versatile platform for the introduction of cysteine residues and the controlled formation of disulfide bonds. A thorough understanding of its chemical properties, stability, and the nuances of its deprotection protocols is paramount for achieving high yields and purity in peptide synthesis. By carefully selecting the appropriate deprotection strategy and implementing mitigation measures for potential side reactions, researchers can effectively leverage the unique advantages of Boc-Cys(Acm)-OH to advance their research and development endeavors in the field of peptide science.

References

- 1. nbinno.com [nbinno.com]

- 2. compoundchem.com [compoundchem.com]

- 3. nbinno.com [nbinno.com]

- 4. omizzur.com [omizzur.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | C11H20N2O5S | CID 88223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BOC-CYS(ACM)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH)

CAS Number: 19746-37-3

This technical guide provides comprehensive information on S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, a critical building block for researchers, scientists, and professionals in drug development. Commonly abbreviated as Boc-Cys(Acm)-OH, this derivative of L-cysteine is instrumental in peptide synthesis, particularly for complex peptides and those requiring the formation of disulfide bridges.

Core Compound Data

This compound is a white to off-white crystalline powder.[1][2] Its structure features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the acetamidomethyl (Acm) group on the thiol side chain. This dual-protection scheme allows for its versatile use in solid-phase peptide synthesis (SPPS).[3]

| Property | Value | References |

| CAS Number | 19746-37-3 | [1][4][] |

| Molecular Formula | C11H20N2O5S | [4][][6] |

| Molecular Weight | 292.35 g/mol | [4][7] |

| Appearance | White to off-white powder/crystalline solid | [1][2][] |

| Melting Point | 111-114 °C | [2][6][8] |

| Optical Rotation | [α]20/D −36.5±1.5°, c = 1% in H2O | [8] |

| Solubility | Soluble in Methanol, DMF | [7][8] |

| Purity (HPLC) | ≥98% | [1][] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2][8] |

Experimental Protocols

The strategic use of Boc-Cys(Acm)-OH in peptide synthesis hinges on the orthogonal stability of its protecting groups. The Boc group is labile to acid, while the Acm group is stable under these conditions but can be selectively removed to either form a disulfide bond or to reveal a free thiol for further modification.[9][10]

Protocol 1: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This method is widely used for the simultaneous deprotection of the Acm group and the formation of a disulfide bridge, which is crucial for the synthesis of cyclic peptides.[11][12]

Materials:

-

Acm-protected peptide

-

Iodine (I2)

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), or aqueous Acetic Acid (AcOH)

-

Quenching solution: Aqueous ascorbic acid or sodium thiosulfate solution

Procedure:

-

Dissolve the Acm-protected peptide in a suitable solvent (e.g., 40% aqueous acetic acid) to a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[9]

-

Add a 10-50 fold excess of iodine, dissolved in a minimal amount of a compatible solvent (e.g., methanol or 40% acetic acid).[9][13]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 40-60 minutes.[13] Monitor the progress by HPLC.

-

Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the characteristic yellow color of iodine disappears.[13][14]

-

The resulting solution containing the cyclized peptide can then be purified by preparative HPLC.[9]

Protocol 2: Acm Group Deprotection to Yield a Free Thiol with Mercury(II) Acetate

This protocol is employed when a free thiol is desired for subsequent conjugation or other modifications.[10][14]

CAUTION: Mercury(II) acetate is highly toxic. Handle with extreme care using appropriate personal protective equipment and dispose of waste according to institutional protocols.

Materials:

-

Acm-protected peptide

-

Mercury(II) Acetate (Hg(OAc)₂)

-

10% aqueous Acetic Acid (AcOH)

-

β-mercaptoethanol

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid.[10][14]

-

Adjust the pH of the solution to 4.0 with glacial acetic acid or a dilute aqueous ammonia solution.[10][14]

-

Under an inert atmosphere, add 1.0 equivalent of mercury(II) acetate for each Acm group present in the peptide.[10][14]

-

Stir the mixture at room temperature for approximately 1 hour.[10][14]

-

To remove the mercury, add β-mercaptoethanol and let the mixture stand for at least 5 hours. A precipitate will form.[10][14]

-

Centrifuge the mixture to pellet the precipitate. The supernatant containing the peptide with the free thiol can then be desalted and purified.[10][14]

Key Experimental and Logical Workflows

The utility of Boc-Cys(Acm)-OH is best illustrated through its application in the synthesis of cyclic peptides, a common strategy in drug discovery to enhance stability and bioactivity.[3]

Caption: A generalized workflow for the synthesis of a cyclic peptide using Boc-Cys(Acm)-OH.

Application in Drug Development: Targeting Cysteine Protease Signaling Pathways

Cysteine proteases, such as calpains and cathepsins, are crucial regulators of numerous cellular processes. Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making them attractive targets for therapeutic intervention.[15][16][17][18][19][20][21][22][23] Peptides synthesized using Boc-Cys(Acm)-OH can be designed as potent and selective inhibitors of these proteases.

The following diagram illustrates a simplified, representative signaling pathway where a cysteine protease inhibitor, developed using methodologies involving Boc-Cys(Acm)-OH, can exert a therapeutic effect in the context of neurodegeneration.

Caption: A model signaling pathway in neurodegeneration modulated by a calpain inhibitor.

References

- 1. This compound | 19746-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. omizzur.com [omizzur.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H20N2O5S | CID 88223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Boc-Cys(Acm)-OH Novabiochem 19746-37-3 [sigmaaldrich.com]

- 8. BOC-CYS(ACM)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders | Semantic Scholar [semanticscholar.org]

- 18. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility of Boc-Cys(Acm)-OH: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH), a critical reagent in peptide synthesis and drug discovery.

Introduction

N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal building block in modern peptide chemistry. Its dual protecting group strategy, with the acid-labile Boc group on the α-amino group and the stable yet selectively removable Acm group on the cysteine thiol, makes it an invaluable tool for the synthesis of complex peptides, particularly those containing disulfide bridges.[1] Understanding the solubility of this reagent in various organic solvents is paramount for efficient reaction setup, purification, and overall success in peptide synthesis workflows. This guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its application in solid-phase peptide synthesis.

Data Presentation: Solubility of Boc-Cys(Acm)-OH

Quantitative solubility data for Boc-Cys(Acm)-OH in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information from various sources provides valuable insights into its solubility profile. The following table summarizes the available data.

| Organic Solvent | Abbreviation | Solubility | Remarks |

| Dimethylformamide | DMF | Clearly Soluble | A concentration of 1 mmole in 2 mL (approximately 146 mg/mL) is reported to be clearly soluble. |

| Methanol | MeOH | Soluble | --- |

| Dichloromethane | DCM | --- | Commonly used as a solvent in Boc solid-phase peptide synthesis, suggesting at least partial solubility. |

| Ethyl Acetate | EtOAc | --- | Data not available. |

| Dimethyl Sulfoxide | DMSO | Likely Soluble | General guidelines for protected amino acids suggest solubility in DMSO. |

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data in a specific solvent system, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of Boc-Cys(Acm)-OH.

Objective: To determine the saturation solubility of Boc-Cys(Acm)-OH in a given organic solvent at a specific temperature.

Materials:

-

Boc-Cys(Acm)-OH (solid)

-

Organic solvent of interest (e.g., DCM, DMF, MeOH, EtOAc)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid Boc-Cys(Acm)-OH to a series of vials.

-

To each vial, add a known volume of the organic solvent being tested. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution is fully saturated.

-

-

Sample Clarification:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC method to determine the concentration of Boc-Cys(Acm)-OH. A standard curve should be generated using known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) using the measured concentration and the dilution factor.

-

Mandatory Visualization: Boc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a simplified workflow of Boc-based solid-phase peptide synthesis, highlighting the incorporation of a Boc-Cys(Acm)-OH residue.

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Cys(Acm)-OH.

Conclusion

While comprehensive quantitative solubility data for Boc-Cys(Acm)-OH remains elusive in the public domain, the available qualitative information and general principles of peptide chemistry provide a solid foundation for its effective use. For applications demanding high precision, the provided experimental protocol offers a reliable method for determining solubility in specific solvent systems. The visualized workflow underscores the integral role of Boc-Cys(Acm)-OH in the elegant and powerful methodology of solid-phase peptide synthesis, enabling the creation of complex and biologically significant peptides.

References

"S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, a critical building block in modern peptide synthesis and drug development.

Core Compound Data

This compound, often abbreviated as Boc-Cys(Acm)-OH, is a derivative of the amino acid L-cysteine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and an acetamidomethyl (Acm) group on the thiol. This dual-protection scheme allows for precise, sequential chemical manipulations, particularly in the context of solid-phase peptide synthesis (SPPS).[1][2]

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H20N2O5S | [3][4][5][6] |

| Molecular Weight | 292.35 g/mol | [2][3][5] |

| Appearance | White to off-white powder | [2][4][6] |

| Melting Point | 103-117 °C | [4][6] |

| Density (Predicted) | 1.231±0.06 g/cm³ | [4][5] |

| CAS Number | 19746-37-3 | [3][5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the thiol and amino groups of L-cysteine. A generalized experimental workflow for its synthesis is as follows:

Step 1: S-Acetamidomethylation of L-Cysteine

The first step involves the protection of the thiol group of L-cysteine with an acetamidomethyl (Acm) group. This is typically achieved by reacting L-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide in an acidic aqueous solution.[4]

Generalized Protocol:

-

L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide are dissolved in deionized water.

-

The solution is cooled in an ice bath, and concentrated hydrochloric acid is slowly added.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for an extended period (e.g., 18-30 hours).

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the intermediate, S-acetamidomethyl-L-cysteine, is isolated.

Step 2: N-tert-butoxycarbonylation

The second step is the protection of the primary amine of S-acetamidomethyl-L-cysteine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.

Generalized Protocol:

-

The S-acetamidomethyl-L-cysteine intermediate is dissolved in a suitable solvent mixture, often containing an organic solvent like acetone and water.

-

A Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc)₂O, is added to the solution.

-

The pH of the reaction mixture is adjusted to be neutral or slightly alkaline (pH 7-8) using a base like sodium bicarbonate to facilitate the reaction.

-

The reaction is stirred until completion, which can be monitored by TLC.

-

The final product, this compound, is then purified, typically through recrystallization or chromatography, to yield a white to off-white powder.

Key Applications in Research and Development

This compound is a highly valuable reagent in the synthesis of complex peptides and proteins.[1] The strategic placement of the Boc and Acm protecting groups allows for their selective removal under different conditions, a concept known as orthogonal protection.

The Boc group is labile to acidic conditions, allowing for the elongation of the peptide chain during SPPS.[1] The Acm group, on the other hand, is stable to these acidic conditions but can be removed by treatment with reagents like iodine or mercury(II) acetate.[1][4] This selective deprotection of the Acm group is crucial for the formation of disulfide bonds, which are essential for the correct three-dimensional structure and biological activity of many peptides and proteins.[1][2]

Synthesis Workflow

Caption: Synthesis of Boc-Cys(Acm)-OH from L-Cysteine.

References

The Strategic Role of the Acetamidomethyl (Acm) Protecting Group in Cysteine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of cysteine residues is a cornerstone of modern peptide and protein chemistry, pivotal in the synthesis of complex therapeutics and research agents. The thiol side chain of cysteine, with its high nucleophilicity, necessitates robust protection to prevent undesirable side reactions during peptide synthesis.[1] Among the arsenal of thiol-protecting groups, the acetamidomethyl (Acm) group stands out for its unique stability and versatile deprotection methods, enabling the regioselective formation of disulfide bonds in peptides with multiple cysteine residues.[2][3][4] This technical guide provides a comprehensive overview of the Acm protecting group, detailing its application, deprotection strategies, and its critical role in advancing drug development.

Core Principles of Acm Protection in Cysteine Chemistry

The Acm group is widely employed in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies due to its stability under the acidic conditions used for resin cleavage and the removal of many other side-chain protecting groups.[2][5] This stability allows for the synthesis of the entire peptide chain while the cysteine thiol remains safely protected.[5] The primary advantage of the Acm group lies in its orthogonality, meaning it can be selectively removed under conditions that do not affect other protecting groups, a critical feature for the synthesis of peptides with multiple, complex disulfide bridges.[1][6]

The Acm-protected peptide can be purified before the final deprotection and disulfide bond formation, which is advantageous as the presence of free thiols can complicate purification procedures.[5][7]

Quantitative Data on Acm Deprotection Methods

The choice of deprotection method for the Acm group is dictated by the desired outcome—either a free thiol for subsequent conjugation or direct formation of a disulfide bond—and the presence of other sensitive residues in the peptide sequence. The following tables summarize the quantitative data for common Acm deprotection reagents.

| Reagent | Typical Conditions | Outcome | Deprotection Efficiency | Key Considerations |

| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[2] | Direct formation of a disulfide bond.[2] | Generally high, but sequence-dependent.[8] | Can cause side reactions like iodination of tyrosine and tryptophan residues. The reaction rate is highly solvent-dependent.[9] |

| Mercury(II) Acetate (Hg(OAc)₂) ** | 1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in 10% aqueous acetic acid for 1-5 hours, followed by treatment with β-mercaptoethanol.[2][10] | Formation of the free thiol.[2] | High | Highly toxic and requires careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.[2][9] |

| Silver(I) Tetrafluoroborate (AgBF₄) / Silver(I) Trifluoromethanesulfonate (AgOTf) | Treatment with Ag(I) salts followed by an appropriate workup. | Formation of the free thiol or direct disulfide bond formation. | Effective | Toxic heavy metals.[9] |

| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF for on-resin applications, typically for short reaction times (e.g., 2 x 3.5 minutes).[2] | Direct formation of a disulfide bond.[2] | Rapid and efficient, especially for on-resin cyclization.[2] | Can be performed in the presence of other protecting groups like Trityl (Trt).[4][11] |

| Palladium(II) Complexes | Pd(II) complexes in aqueous medium. | Formation of the free thiol. | Mild and efficient. | Offers a less toxic alternative to mercury-based reagents.[12] |

| Copper(II) Sulfate (CuSO₄) with 1,2-aminothiols | CuSO₄ and a 1,2-aminothiol under aerobic conditions. | Concomitant deprotection and disulfide bond formation. | Effective | A newer method offering an alternative to traditional reagents.[12][13] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of Acm-protected cysteine in peptide synthesis. Below are methodologies for key deprotection procedures.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is a rapid and efficient method for on-resin disulfide bond formation.[2]

Materials:

-

Peptidyl-resin containing two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[2]

-

Prepare a solution of NCS (3 equivalents relative to the resin loading) in DMF.[2][5]

-

Add the NCS solution to the swollen resin.[5]

-

Agitate the mixture for 3.5 minutes at room temperature.[2][5]

-

Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[2]

-

Wash the resin thoroughly with DMF.

-

Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Protocol 2: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This protocol results in the formation of a free thiol, which is applicable when a subsequent reaction at the cysteine residue is desired.[2] Caution: Mercury(II) acetate is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Acm-protected peptide

-

10% aqueous acetic acid

-

Glacial acetic acid

-

Mercury(II) acetate (Hg(OAc)₂)

-

Aqueous ammonia

-

β-mercaptoethanol

Procedure:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[10][14]

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[2][10][14]

-

Add mercury(II) acetate (10 equivalents per Acm group).[10][14]

-

Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[2][10][14]

-

Stir the mixture gently at room temperature under a nitrogen atmosphere.[10]

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[10][14]

-

Remove the precipitate by centrifugation and purify the peptide from the supernatant, for example, by HPLC.[10]

Protocol 3: Disulfide Bond Formation in Solution using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.

Materials:

-

Purified Acm-protected peptide

-

Aqueous acetic acid or aqueous methanol

-

Iodine (I₂)

-

Ascorbic acid or sodium thiosulfate solution

Procedure:

-

Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid to a low concentration (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular reaction.[14]

-

Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.[14]

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.[2]

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[2][14]

-

Remove the solvent under reduced pressure.

-

Purify the cyclized peptide by preparative HPLC.

Logical Relationships and Considerations

The successful application of Acm protection and deprotection strategies requires careful consideration of several factors.

A significant side reaction to be aware of during Acm deprotection, particularly with peptides rich in serine and threonine, is the S-to-O Acm shift.[15] This can lead to the formation of O-Acm-modified serine or threonine residues, complicating purification and reducing the yield of the desired product.[15] The use of scavengers, such as glycerol, has been shown to mitigate this side reaction.[15]

Applications in Drug Development

The ability to precisely control disulfide bond formation is paramount in the development of many peptide-based therapeutics. Disulfide bridges are crucial for maintaining the bioactive conformation of peptides, thereby enhancing their stability, target affinity, and specificity.[7][16] The Acm protecting group is instrumental in the synthesis of such complex molecules, including:

-

Peptide Hormones and Analogs: Many peptide hormones, such as oxytocin and somatostatin, contain disulfide bridges essential for their biological activity. The Acm group facilitates the synthesis of these and their more stable analogs.[11]

-

Toxins and Venoms: The study of toxins and venoms, which are often rich in disulfide bonds, provides valuable insights for drug design. The synthesis of conotoxins, for example, relies on orthogonal protection strategies where the Acm group plays a key role.[4][11]

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of drugs to antibodies often involves the engineering of cysteine residues. Acm protection can be used to mask a cysteine residue until a specific point in the synthesis or conjugation process.

-

Cyclic Peptides: The Acm group is a valuable tool in the synthesis of cyclic peptides, where disulfide bonds are used to create conformational constraints that can improve metabolic stability and cell permeability.[16]

Conclusion

The acetamidomethyl (Acm) protecting group is a versatile and indispensable tool in modern cysteine chemistry. Its stability to standard SPPS conditions, coupled with a range of selective deprotection methods, provides chemists with the flexibility to synthesize complex peptides with multiple, precisely defined disulfide bonds. A thorough understanding of the quantitative aspects of deprotection, adherence to detailed experimental protocols, and an awareness of potential side reactions are essential for leveraging the full potential of the Acm group in both fundamental research and the development of next-generation peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. biotage.com [biotage.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry, offering a robust and versatile tool for the protection of the α-amino group of amino acids. Its widespread adoption is attributed to a unique combination of stability and controlled lability. This technical guide provides a comprehensive overview of the core features of N-Boc protected amino acids, including their chemical properties, detailed experimental protocols, and their critical role in drug development.

Core Principles of Boc Protection

The Boc group is a carbamate that renders the highly nucleophilic amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis. The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, in the presence of a base. The resulting N-tert-butoxycarbonyl derivative effectively masks the nucleophilicity and basicity of the amine.

A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethyloxycarbonyl) group and resistant to the catalytic hydrogenation conditions used to remove the Cbz (benzyloxycarbonyl) group. This orthogonality is a significant advantage in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

Mechanism of Boc Protection and Deprotection

Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.

Boc Protection Mechanism

Deprotection

The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The deprotection proceeds through a stable tert-butyl cation intermediate, which fragments into isobutylene and carbon dioxide. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.

Boc Deprotection Mechanism

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol provides a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for the time indicated in the table below or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino acid or peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., triisopropylsilane (TIS), water, anisole), if required

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM.

-

If necessary, add the appropriate scavenger to the solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution. The final concentration of TFA typically ranges from 25-50% (v/v) in DCM.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the TFA salt.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected amino acid or peptide.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide.

Table 1: Common Conditions for Boc Protection of Amino Acids

| Amino Acid | Base | Solvent | Time (h) | Yield (%) |

| Alanine | NaOH | Dioxane/Water | 4 | >95 |

| Glycine | NaHCO₃ | Acetone/Water | 2 | >98 |

| Leucine | TEA | THF/Water | 6 | >95 |

| Phenylalanine | NaOH | Dioxane/Water | 4 | >97 |

| Proline | NaHCO₃ | Dioxane/Water | 3 | >96 |

| Valine | TEA | THF/Water | 8 | >93 |

Table 2: Common Conditions for TFA-Mediated Boc Deprotection

| Substrate | TFA Conc. in DCM (%) | Scavenger | Time | Yield (%) |

| Boc-Ala-OH | 50 | None | 30 min | >99 |

| Boc-Gly-Resin | 50 | None | 20 min | Quantitative |

| Boc-Trp-OH | 25 | TIS (5%) | 1 h | >95 |

| Boc-Met-Peptide | 50 | Thioanisole (5%) | 1 h | >90 |

| Boc-Cys(Trt)-OH | 25 | TIS (5%), H₂O (5%) | 1.5 h | >92 |

Common Side Reactions and Mitigation Strategies

While the Boc protecting group is robust, certain side reactions can occur during its removal, particularly in the presence of sensitive amino acid residues.

t-Butylation

The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, most notably tryptophan and to a lesser extent, methionine and tyrosine.

-

Mitigation: The addition of "scavengers" to the deprotection cocktail can effectively trap the tert-butyl cation. Common scavengers include:

-

Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective at reducing the tert-butyl cation.

-

Anisole or Thioanisole: Act as cation traps. Thioanisole is particularly effective for protecting methionine.

-

Water: Can also act as a scavenger.

-

Aspartimide Formation

In solid-phase peptide synthesis, aspartimide formation can occur when an aspartic acid residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain ester, leading to a five-membered ring intermediate. This can result in racemization and the formation of β-peptides.

-

Mitigation:

-

Using bulkier side-chain protecting groups for aspartic acid can sterically hinder this side reaction.

-

Careful control of the neutralization step after Boc deprotection is crucial.

-

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage on the solid support, especially when proline or glycine is the second amino acid. The deprotected N-terminal amine of the first amino acid can attack the ester linkage of the second amino acid to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.

-

Mitigation:

-

Employing in situ neutralization protocols where the coupling agent is added before or simultaneously with the base for neutralization minimizes the time the free amine is available for intramolecular cyclization.

-

Coupling the first two amino acids as a pre-formed dipeptide can bypass this side reaction.

-

Logical Workflow for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps.

A Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine for Novice Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal building block in modern chemical biology and drug development. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetamidomethyl (Acm) group on the sulfur atom of the cysteine side-chain, allows for precise control in the intricate process of peptide synthesis.

Core Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white to off-white powder with established physical and chemical characteristics crucial for its application in synthesis. These properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₅S |

| Molecular Weight | 292.35 g/mol |

| CAS Number | 19746-37-3 |

| Melting Point | 111-114 °C |

| Optical Rotation | [α]20/D −36.5±1.5°, c = 1% in H₂O |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) |

| Purity | ≥98% (TLC), ≥96.0% (T) |

Applications in Research and Drug Development

The primary utility of Boc-Cys(Acm)-OH lies in its role as a protected cysteine derivative, indispensable for the synthesis of peptides and proteins, particularly those containing disulfide bonds.[1][2] Disulfide bridges are critical for maintaining the tertiary and quaternary structures of many biologically active peptides and proteins, influencing their stability and function.[1]

The Acm group provides robust protection for the thiol side chain, stable to the acidic and basic conditions commonly employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[3] This stability allows for the selective deprotection of other protecting groups while the cysteine thiol remains shielded, a concept known as orthogonal protection.[4] This strategy is fundamental for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins and insulin analogs.[5][6]

Beyond its role in disulfide bond formation, the selectively cleavable Acm group offers a chemical handle for protein modification and labeling.[2] Researchers can attach fluorescent probes, biotin tags, or other functional moieties to the cysteine residue after deprotection, aiding in the study of protein interactions, localization, and function.[2] Furthermore, Boc-Cys(Acm)-OH has been utilized as a tool to study protease function and inhibition, presenting opportunities in drug discovery.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of Boc-Cys(Acm)-OH. The following sections provide step-by-step protocols for its use in peptide synthesis and for the deprotection of the Acm group.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(Acm)-OH

Boc-Cys(Acm)-OH is a key reagent in Boc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. nbinno.com [nbinno.com]

- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Four-Disulfide Insulin Analogs via Sequential Disulfide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Disulfide Bridging: A Technical Guide to Boc-Cys(Acm)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic incorporation of cysteine residues and the subsequent formation of disulfide bonds are paramount for achieving native conformations and biological activity. Among the arsenal of protected amino acids, N-α-Boc-S-acetamidomethyl-L-cysteine, commonly known as Boc-Cys(Acm)-OH, stands out as a cornerstone for its unique ability to facilitate the controlled construction of these crucial linkages. This technical guide provides an in-depth exploration of the fundamental principles governing the use of Boc-Cys(Acm)-OH, complete with detailed experimental protocols and a comparative analysis of deprotection strategies.

Core Principles of Boc-Cys(Acm)-OH Utilization

Boc-Cys(Acm)-OH is a derivative of the amino acid cysteine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino terminus and an acetamidomethyl (Acm) group on the thiol side chain.[1] This dual-protection scheme is the foundation of its utility in solid-phase peptide synthesis (SPPS).

The Boc group serves as a temporary protecting group for the α-amino group, readily cleaved by mild acids like trifluoroacetic acid (TFA) during the iterative cycles of peptide chain elongation in Boc-based SPPS.[2][3]

The Acm group , conversely, is a semi-permanent protecting group for the thiol moiety of the cysteine side chain.[4] It exhibits stability to the acidic conditions used for Boc removal, as well as to the basic conditions often employed in Fmoc-based SPPS, making it a versatile tool in orthogonal protection strategies.[5] This stability allows for the assembly of the entire peptide chain while the cysteine thiol remains masked, preventing premature or undesired disulfide bond formation. The selective removal of the Acm group at a later, strategic stage is the key to directed disulfide bridge formation.[4]

The Orthogonal Protection Strategy

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[6] Boc-Cys(Acm)-OH is a central player in such strategies, particularly when multiple disulfide bonds are required in a specific arrangement. For instance, in the synthesis of a peptide with two disulfide bridges, one pair of cysteines can be protected with an acid-labile group like trityl (Trt), while the other pair is protected with the Acm group. The Trt groups can be selectively removed first to form the initial disulfide bond, leaving the Acm-protected cysteines intact. Subsequently, the Acm groups are removed under different conditions to form the second disulfide bridge in a controlled manner.[7]

Data Presentation: A Comparative Overview of Acm Deprotection Methods

The selective deprotection of the Acm group is a critical step and can be achieved through various methods. The choice of deprotection reagent is dictated by factors such as the presence of other sensitive amino acid residues, the desired final product (a free thiol or a disulfide bond), and whether the reaction is performed on-resin or in solution.

| Deprotection Method | Reagent(s) | Typical Conditions | Outcome | Advantages | Disadvantages |

| Iodine-Mediated Oxidation | Iodine (I₂) | 10-50 fold excess, aq. acetic acid or methanol, RT, 30-60 min[8][9] | Simultaneous deprotection and disulfide bond formation | One-pot reaction, widely used | Can cause iodination of sensitive residues (Tyr, Trp, Met)[10] |

| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide | 3 equivalents, DMF, on-resin, ~7 min[11] | Simultaneous deprotection and disulfide bond formation | Rapid, efficient, orthogonal to Trt group[11][12] | Can cleave tryptophanyl peptide bonds[13] |

| Heavy Metal Salts | Hg(OAc)₂, AgOTf | 10-20 equivalents, aq. acetic acid (pH 4) or TFA/anisole[8] | Formation of a free thiol | Effective for generating free thiols | Toxic reagents, requires subsequent removal of metal ions[8] |

| Palladium Complexes | Palladium chloride (PdCl₂) | Aqueous conditions[8] | Formation of a free thiol or disulfide bond | Milder, non-oxidative conditions for free thiol generation[8] | Catalyst must be thoroughly removed from the final product[6] |

| Thallium Trifluoroacetate | Tl(CF₃CO₂)₃ | 1.2 equivalents, DMF, on-resin[14] | Simultaneous deprotection and disulfide bond formation | Effective for on-resin cyclization | Highly toxic reagent |

Experimental Protocols

Protocol 1: Incorporation of Boc-Cys(Acm)-OH in Boc-SPPS

This protocol outlines the standard procedure for coupling Boc-Cys(Acm)-OH during solid-phase peptide synthesis using a Boc/Bzl protection strategy.

Materials:

-

Pre-loaded resin (e.g., Merrifield resin) with the C-terminal amino acid

-

Boc-Cys(Acm)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) in DCM (e.g., 50%)

-

Diisopropylethylamine (DIEA) in DCM (e.g., 5%)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain the resin and treat with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).[2]

-

-

Neutralization: Treat the resin with 5% DIEA in DCM for 2 minutes (2x), followed by washing with DCM (3x).

-

Coupling:

-

In a separate vessel, pre-activate Boc-Cys(Acm)-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol describes the simultaneous removal of two Acm groups and the formation of an intramolecular disulfide bond while the peptide is still attached to the solid support.

Materials:

-

Peptidyl-resin containing two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Iodine (I₂)

-

2% Ascorbic acid in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Suspend the linear peptide-resin in DMF (approximately 1 mL per gram of resin).[14]

-

Iodine Treatment: Prepare a solution of iodine (10 equivalents relative to the resin loading) in a 4:1 (v/v) mixture of DMF and water. Add the iodine solution to the resin suspension.[14]

-

Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.[14] The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC and mass spectrometry.

-

Quenching and Washing:

-

Cleavage and Purification: The cyclized peptide can now be cleaved from the resin using an appropriate cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS) and purified by reverse-phase HPLC.

Protocol 3: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient alternative to iodine for on-resin cyclization.

Materials:

-

Peptidyl-resin containing two Cys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

Procedure:

-

Resin Swelling: Swell the Acm-protected peptidyl-resin (e.g., 0.05 mmol) in DMF.

-

NCS Treatment:

-

Washing: Wash the resin thoroughly with DMF and then DCM.

-

Cleavage and Purification: Cleave the cyclized peptide from the resin using a standard cleavage cocktail and purify by RP-HPLC. A study on the cyclization of oxytocin using this method showed the formation of the cyclized product with ≥87% purity.[11]

Mandatory Visualizations

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Comparison of on-resin vs. solution-phase disulfide bond formation.

Caption: Logical workflow for regioselective disulfide bond formation using an orthogonal protection strategy.

Conclusion

Boc-Cys(Acm)-OH is an indispensable tool in the synthesis of complex peptides, offering a reliable method for the introduction of cysteine residues and the subsequent controlled formation of disulfide bridges. Its stability to standard SPPS conditions and the variety of methods available for the selective removal of the Acm group provide peptide chemists with the flexibility to design sophisticated orthogonal protection strategies. By understanding the core principles of its use and carefully selecting the appropriate deprotection and cyclization protocols, researchers can successfully synthesize peptides with defined three-dimensional structures, paving the way for advancements in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. biotage.com [biotage.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

A Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH) for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a critical reagent in peptide chemistry.

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal amino acid derivative in the field of peptide synthesis and drug development. Its unique dual-protecting group strategy, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino terminus and an acetamidomethyl (Acm) group on the cysteine thiol, allows for the controlled and regioselective formation of disulfide bonds, a critical structural motif in a vast array of biologically active peptides. This technical guide provides a comprehensive overview of Boc-Cys(Acm)-OH, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the synthesis of complex peptides.

Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white crystalline powder that is soluble in many organic solvents. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₅S | [1] |

| Molecular Weight | 292.35 g/mol | [1] |

| CAS Number | 19746-37-3 | [1] |

| Appearance | White powder | [2] |

| Melting Point | 111-114 °C | [3] |

| Optical Rotation [α]20/D | -36.5 ± 1.5° (c = 1% in H₂O) | [3] |

| Purity | ≥96.0% | [3] |

| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the acetamidomethyl group (singlet, ~2.0 ppm for CH₃; multiplet for CH₂), the α-proton (multiplet), and the β-protons (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various methylene and methyl carbons of the cysteine and protecting groups. |